molecular formula C41H81NO2 B13126657 (Z)-N-[(2R)-2-hydroxyheptadecyl]tetracos-15-enamide

(Z)-N-[(2R)-2-hydroxyheptadecyl]tetracos-15-enamide

Cat. No.: B13126657
M. Wt: 620.1 g/mol
InChI Key: LBLLNJQTYVMCAN-LQOXNGKESA-N
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Description

(Z)-N-[(2R)-2-hydroxyheptadecyl]tetracos-15-enamide is a complex organic compound known for its unique structural properties. This compound features a long hydrocarbon chain with a hydroxyl group and an amide linkage, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-[(2R)-2-hydroxyheptadecyl]tetracos-15-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as heptadecanol and tetracosenoic acid.

    Esterification: The first step involves the esterification of heptadecanol with tetracosenoic acid to form an ester intermediate.

    Amidation: The ester intermediate is then subjected to amidation using an appropriate amine source to form the desired amide compound.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and amidation reactions, followed by advanced purification techniques to ensure the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-[(2R)-2-hydroxyheptadecyl]tetracos-15-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(Z)-N-[(2R)-2-hydroxyheptadecyl]tetracos-15-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the formulation of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (Z)-N-[(2R)-2-hydroxyheptadecyl]tetracos-15-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell signaling, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-[(2R)-2-hydroxyheptadecyl]tetracos-15-enamide: shares similarities with other long-chain amides and fatty acid derivatives.

    This compound: is compared with compounds like ceramides and sphingolipids, which also feature long hydrocarbon chains and amide linkages.

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of a hydroxyl group and a double bond in the hydrocarbon chain, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C41H81NO2

Molecular Weight

620.1 g/mol

IUPAC Name

(Z)-N-[(2R)-2-hydroxyheptadecyl]tetracos-15-enamide

InChI

InChI=1S/C41H81NO2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-41(44)42-39-40(43)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,40,43H,3-16,19-39H2,1-2H3,(H,42,44)/b18-17-/t40-/m1/s1

InChI Key

LBLLNJQTYVMCAN-LQOXNGKESA-N

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H](CNC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCC(CNC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O

Origin of Product

United States

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